molecular formula C22H18ClN3O2S2 B2904795 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1252919-97-3

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2904795
CAS RN: 1252919-97-3
M. Wt: 455.98
InChI Key: SFVFTSKJPQWWIN-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thieno[3,2-d]pyrimidin-2-yl group is a heterocyclic compound that contains both sulfur and nitrogen atoms. The benzyl group is a common functional group in organic chemistry, consisting of a phenyl group attached to a methylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The thieno[3,2-d]pyrimidin-2-yl moiety, in particular, has been associated with significant antibacterial properties . Research indicates that derivatives of this class can be effective against a range of bacterial species, including Pseudomonas aeruginosa , Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . This opens up possibilities for the development of new antibiotics that can help combat antibiotic-resistant strains of bacteria.

Synthesis of Imidazoles

The compound’s structural features make it a valuable precursor in the synthesis of imidazoles, which are crucial components in a variety of functional molecules used in everyday applications . The ability to create substituted imidazoles with regiocontrolled synthesis is particularly important for the pharmaceutical industry, where these heterocycles are often found in drugs.

Molecular Docking Studies

Molecular docking studies are a key part of drug discovery, helping to predict the interaction between a drug and its target protein. The compound can be used in in-silico docking studies to understand its binding affinities and to optimize its structure for better efficacy .

Eco-Friendly Synthesis

The synthesis of this compound and its derivatives has been reported to be eco-friendly, which is increasingly important in modern chemical research . An eco-friendly approach reduces the environmental impact of chemical synthesis and is aligned with the principles of green chemistry.

Functional Group Compatibility

In synthetic chemistry, the compatibility of functional groups is crucial. The compound’s diverse functional groups allow for a wide range of reactions, making it a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound is a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-16(23)8-5-9-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVFTSKJPQWWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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